molecular formula C13H7F4NO3 B5805255 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene

1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene

Cat. No. B5805255
M. Wt: 301.19 g/mol
InChI Key: WXDFAAGBYOGMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene, also known as FNTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FNTP is a highly fluorinated molecule that contains a nitro group and a phenyl ring.

Scientific Research Applications

1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene has potential applications in various scientific research fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. This compound has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models.
In materials science, this compound has been used as a building block for the synthesis of novel materials, such as dendrimers and polymers. This compound has also been used as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific proteins or enzymes in cells. In cancer cells, this compound has been shown to inhibit the activity of the proteasome, a cellular protein degradation system. This leads to the accumulation of misfolded proteins and ultimately induces apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase cascade, a series of proteases that cleave specific proteins and ultimately lead to cell death. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized using various methods. This compound is also highly fluorinated, which makes it a useful probe for fluorescence-based assays. However, this compound has some limitations. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. This compound is also expensive to synthesize, which limits its availability for research.

Future Directions

There are several future directions for the research on 1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene. One direction is to study its potential applications in drug discovery. This compound has shown promising anticancer and anti-inflammatory properties, and further research could lead to the development of novel drugs. Another direction is to study the mechanism of action of this compound in more detail. Understanding how this compound interacts with specific proteins and enzymes could lead to the development of more potent and selective compounds. Finally, this compound could be used as a building block for the synthesis of novel materials with unique properties.

Synthesis Methods

1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, the Ullmann reaction, and the Buchwald-Hartwig amination. The most commonly used method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-fluorophenylboronic acid with 2-nitro-4-(trifluoromethyl)iodobenzene in the presence of a palladium catalyst. This method has been optimized to produce high yields of this compound with high purity.

properties

IUPAC Name

1-(2-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO3/c14-9-3-1-2-4-11(9)21-12-6-5-8(13(15,16)17)7-10(12)18(19)20/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDFAAGBYOGMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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